Platelet Aggregation: Comparison with PGD2
Prostaglandin D1 Alcohol inhibits ADP-induced human platelet aggregation with an IC50 of 320 ng/mL (940 nM), which is approximately one-tenth the potency of Prostaglandin D2 (PGD2) [1]. This 10-fold potency difference provides a valuable tool for studying partial agonism or for applications where full DP1 receptor activation is not desired [1].
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 320 ng/mL (940 nM) |
| Comparator Or Baseline | PGD2: IC50 ≈ 32 ng/mL (91 nM) [calculated from 1/10 potency] |
| Quantified Difference | 10-fold lower potency (higher IC50) relative to PGD2 |
| Conditions | Human platelet-rich plasma, ADP-induced aggregation assay |
Why This Matters
This quantitative potency differential enables researchers to select Prostaglandin D1 Alcohol for studies requiring a weaker DP1 agonist, thereby avoiding the full activation and potential off-target effects associated with PGD2.
- [1] Bundy GL, Morton DR, Peterson DC, Nishizawa EE, Miller WL. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues. J Med Chem. 1983;26(6):790-799. View Source
